molecular formula C16H11ClN4O2 B2750782 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid CAS No. 866133-49-5

3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid

Cat. No.: B2750782
CAS No.: 866133-49-5
M. Wt: 326.74
InChI Key: QLUXBAOVNJWUPD-UHFFFAOYSA-N
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Description

3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a triazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine core.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.

    Addition of the cyano group: The cyano group is typically added via a nucleophilic substitution reaction, using a cyanide source such as sodium cyanide or potassium cyanide.

    Formation of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles, depending on the desired substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with structural similarities to 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid exhibit significant anticancer properties.

Case Study : A study investigated the effects of related triazole derivatives on various cancer cell lines. The results indicated that these compounds can induce apoptosis through mechanisms such as mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Triazole Derivative AA549 (Lung Cancer)5.0ROS generation
Triazole Derivative BMCF-7 (Breast Cancer)3.2Apoptosis induction
Target Compound HeLa (Cervical Cancer)TBDTBD

Antimicrobial Activity

The presence of the chlorophenyl group suggests potential antimicrobial activity against various bacterial strains. Compounds with similar functional groups have demonstrated efficacy in inhibiting bacterial growth.

Case Study : Comparative studies have shown that chlorophenyl derivatives significantly inhibit bacterial growth in vitro.

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Chlorophenyl Derivative CE. coli15
Chlorophenyl Derivative DS. aureus18
Target Compound TBDTBD

Neuropharmacological Applications

Recent studies have explored the neuropharmacological effects of triazole derivatives, including potential anxiolytic and antidepressant activities.

Research Findings : A study indicated that triazole-containing compounds could modulate neurotransmitter systems, leading to improved mood and reduced anxiety levels in animal models.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulating signaling pathways: The compound may influence key signaling pathways involved in cell growth, differentiation, and apoptosis.

    Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and applications. The unique combination of the triazolopyridine ring, chlorophenyl group, and cyano group in this compound contributes to its distinct chemical and biological properties.

Biological Activity

3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance.

  • Molecular Formula : C16H11ClN4O2
  • Molecular Weight : 326.74 g/mol
  • CAS Number : 866133-49-5

Biological Activity Overview

The compound has been studied for its antiproliferative effects against various cancer cell lines. The following sections summarize key findings from research studies.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of compounds related to this compound. Notably:

  • Cell Lines Tested : Breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines.
  • Mechanism of Action : While the exact mechanism remains under investigation, some studies suggest that the activity may not be mediated through traditional pathways such as inhibition of dihydrofolate reductase (DHFR) but rather through alternative cellular mechanisms.
Study ReferenceCell LineIC50 (µM)Mechanism
MCF-710.5Unknown
HCT11612.3Unknown
A54915.0Unknown

Study 1: Synthesis and Evaluation

A study published in MDPI detailed the synthesis of various triazole derivatives and their biological evaluation. It was found that compounds with similar structural motifs exhibited significant cytotoxicity against MCF-7 cells compared to standard chemotherapy agents like cisplatin .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR indicated that modifications at the triazole ring significantly influenced the biological activity. For instance, substituents at specific positions on the triazole ring enhanced antiproliferative properties against breast cancer cells .

Study 3: In Vivo Studies

In vivo studies have shown that derivatives of triazolo-pyridine compounds can inhibit tumor growth in xenograft models. The pharmacokinetic profiles suggest favorable absorption and distribution characteristics, making them potential candidates for further development in cancer therapy .

Properties

IUPAC Name

3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2/c17-11-3-1-10(2-4-11)12-7-8-21-16(13(12)9-18)19-14(20-21)5-6-15(22)23/h1-4,7-8H,5-6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUXBAOVNJWUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=NC(=NN3C=C2)CCC(=O)O)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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